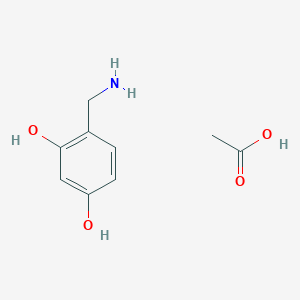

4-(Aminomethyl)benzene-1,3-diol acetate salt

Description

4-(Aminomethyl)benzene-1,3-diol acetate salt (molecular formula: C₉H₁₃NO₄, molecular weight: 199.20 g/mol) is a substituted benzene-1,3-diol derivative featuring an aminomethyl (-CH₂NH₂) group at the 4-position and an acetate counterion.

Properties

IUPAC Name |

acetic acid;4-(aminomethyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.C2H4O2/c8-4-5-1-2-6(9)3-7(5)10;1-2(3)4/h1-3,9-10H,4,8H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKELXWAEAPSEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C=C1O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzene-1,3-diol acetate salt typically involves the reaction of 4-(Aminomethyl)benzene-1,3-diol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the acetate salt in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzene-1,3-diol acetate salt undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties and Mechanism of Action

4-(Aminomethyl)benzene-1,3-diol acetate salt exhibits significant biological activity due to its structural characteristics. The compound's ability to interact with biological systems is primarily attributed to its hydroxyl groups, which can participate in hydrogen bonding and enhance solubility in aqueous environments.

Therapeutic Applications

The therapeutic applications of this compound are expanding, particularly in the fields of cardiology and pulmonology.

Cardiovascular Disorders

- Beta-Blocker Alternatives : This compound has been shown to possess beta-blocking activities with fewer side effects compared to traditional beta-blockers like propranolol. It may be used in managing conditions such as coronary heart disease and angina pectoris .

Respiratory Conditions

- Asthma Treatment : Its bronchodilator properties suggest potential use in asthma management by alleviating bronchospasm induced by various agents such as acetylcholine and histamine .

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that yield the desired compound with high purity.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzene-1,3-diol acetate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Antimicrobial Activity

- Azo Derivatives: Compounds 4h, 4i, and 4j inhibit S. aureus and L. monocytogenes at concentrations 3× lower than earlier leads, attributed to diazenyl-mediated membrane disruption .

Enzyme Inhibition

- CBED: Dual inhibition of xanthine oxidase (XO) and NLRP3 inflammasome, with superior safety over allopurinol in murine models .

Biological Activity

4-(Aminomethyl)benzene-1,3-diol acetate salt, also known in some contexts as a derivative of aminomethyl phenol, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C10H13N1O3

- Molecular Weight : 197.22 g/mol

The acetate salt form enhances its solubility and stability, which is critical for biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Studies have demonstrated its efficacy against viruses such as Ebola and Marburg. It functions as an inhibitor of viral entry into host cells, showing EC50 values below 10 μM in vitro against these viruses .

- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities. Specific studies have indicated effectiveness against various strains of bacteria and fungi, although detailed mechanisms remain under investigation .

- Antioxidant Activity : It possesses antioxidant properties that can mitigate oxidative stress in biological systems, which is crucial for protecting cells from damage .

The mechanism by which this compound exerts its effects varies depending on the biological target:

- Viral Inhibition : The compound appears to interfere with the viral entry mechanism by binding to specific receptors or enzymes involved in the viral lifecycle .

- Antimicrobial Action : Its antibacterial and antifungal effects may stem from disrupting cell wall synthesis or inhibiting essential metabolic pathways in pathogens .

- Antioxidative Mechanism : The antioxidant activity is likely due to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Study 1: Antiviral Efficacy

A study published in Nature highlighted the effectiveness of this compound against Ebola virus. The compound was tested in Vero cells, showing significant inhibition of viral replication with an EC50 value < 10 μM. This positions it as a promising candidate for further development as an antiviral agent .

Study 2: Antimicrobial Activity

Research conducted by BLD Pharmaceuticals reported that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL across different bacterial strains .

Study 3: Antioxidant Properties

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various aminomethyl derivatives, including the acetate salt form. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential use in oxidative stress-related conditions .

Data Table: Biological Activities Summary

Q & A

Q. What are the primary degradation pathways, and how do they impact toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.